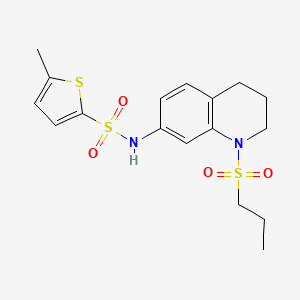

![molecular formula C10H10N4O2 B2841980 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid CAS No. 869945-43-7](/img/structure/B2841980.png)

4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid” is a compound that has been synthesized and studied for its potential biological activities . It is a hybrid of 1,2,4-triazole and benzoic acid .

Synthesis Analysis

The compound has been successfully synthesized as part of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . The structures of these hybrids were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of this compound, like other 1,2,4-triazoles, is characterized by the presence of a 1,2,4-triazole ring . This ring may exist in equilibrium between two forms: 1H-form and 4H-form .Aplicaciones Científicas De Investigación

Synthesis and Characterization

4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid and its derivatives are primarily used in the synthesis of complex molecules. For example, its derivatives have been used in the preparation of labeled compounds for pharmacological studies, demonstrating its utility in the synthesis of radiolabeled compounds with specific activities for scientific research (Taylor et al., 1996). Similarly, novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) have been synthesized from 4-aminobenzoic acid for use in peptidomimetics and as scaffolds in combinatorial chemistry, highlighting its role in the development of pseudopeptide synthesis (Pascal et al., 2000).

Antimicrobial Activities

The antimicrobial potential of this compound derivatives has been extensively explored. Some derivatives have shown good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). This suggests that modifications to the triazole ring can significantly impact the antimicrobial efficacy of these compounds.

Structural Analysis and Molecular Interactions

The analysis of secondary interactions and the structure-activity relationship of benzoic acid derivatives, including those with a 1,2,4-triazole moiety, provides insights into how these compounds interact at the molecular level. Studies have detailed the crystal structures and non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the bioactivity of these compounds (Dinesh, 2013).

Applications in Materials Science

In materials science, derivatives of this compound have been utilized as dopants for conducting polymers, such as polyaniline. This has opened new avenues for the development of electronic materials with improved conductivity and thermal properties (Amarnath & Palaniappan, 2005).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(3-amino-1,2,4-triazol-1-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-10-12-6-14(13-10)5-7-1-3-8(4-2-7)9(15)16/h1-4,6H,5H2,(H2,11,13)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSPWZRRUBFIIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC(=N2)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4H-chromeno[3,4-d]isoxazole](/img/structure/B2841901.png)

![2-Chloro-N-[2-methoxy-5-(oxan-4-ylsulfamoyl)phenyl]propanamide](/img/structure/B2841904.png)

![N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2841905.png)

![1,3-dimethyl-8-[(4-methylphenyl)sulfanyl]-7-{2-[(4-methylphenyl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2841906.png)

![2-[[1-(4-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2841907.png)

![1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-4-methylpiperazine](/img/structure/B2841908.png)

![2-Benzyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2841912.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine](/img/structure/B2841914.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2841920.png)